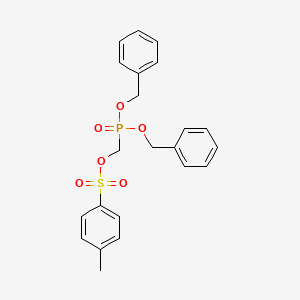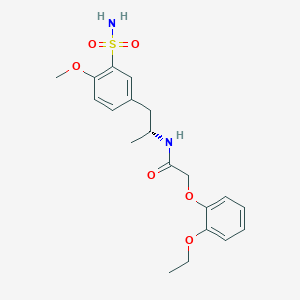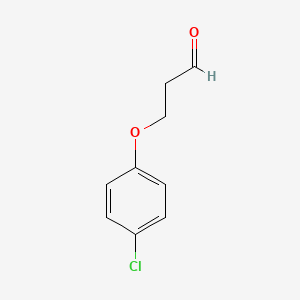![molecular formula C8H17NO5 B13442750 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is a deuterium-labeled compound with the molecular formula C22H22D4N2O4 and a molecular weight of 386.48. This compound is a stable isotope-labeled version of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione, which is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves the incorporation of deuterium atoms into the parent compound. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxyphenylacetic acid and piperazine.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as deuterium exchange or the use of deuterated reagents.
Cyclization: The intermediate compounds undergo cyclization to form the piperazinedione ring structure.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also involve the use of automated systems and advanced purification techniques to meet regulatory standards .
化学反応の分析
Types of Reactions
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used as a reference material in quality control and analytical testing.
作用機序
The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying these interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function .
類似化合物との比較
Similar Compounds
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione: The non-deuterated version of the compound.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: A structurally similar compound with different functional groups.
1,4-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Another similar compound with a different ring structure.
Uniqueness
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
特性
分子式 |
C8H17NO5 |
|---|---|
分子量 |
207.22 g/mol |
IUPAC名 |
(2R)-1-(3-amino-4-hydroxyoxan-2-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C8H17NO5/c9-6-4(11)1-2-14-8(6)7(13)5(12)3-10/h4-8,10-13H,1-3,9H2/t4?,5-,6?,7?,8?/m1/s1 |
InChIキー |
OFVAPPDNLHBFTC-UYVALTIASA-N |
異性体SMILES |
C1COC(C(C1O)N)C([C@@H](CO)O)O |
正規SMILES |
C1COC(C(C1O)N)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)





![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)


![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)

